N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide
Description
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, an oxolane ring, and an acetamide group
Properties
IUPAC Name |
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-8-15-13(18-11)3-5-14-12(16)7-10-4-6-17-9-10/h8,10H,2-7,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAZNWQLWOFILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)CC2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-bromoethyl ethyl ketone and thiourea, the thiazole ring is formed through a cyclization reaction.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction using 3-chloropropanol.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate product with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the oxolane ring.
Scientific Research Applications
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The oxolane ring and acetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide
- N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(tetrahydrofuran-3-yl)acetamide
- N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-2-yl)acetamide
Uniqueness
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and oxolane rings, along with the acetamide group, allows for versatile chemical reactivity and potential biological activity, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
